

# An In-depth Technical Guide to 5-Hydroxy-3,7-dimethoxyflavone

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## Compound of Interest

Compound Name: 5-Hydroxy-3,7-dimethoxyflavone

Cat. No.: B1239686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with **5-Hydroxy-3,7-dimethoxyflavone**. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

## Molecular and Physicochemical Properties

**5-Hydroxy-3,7-dimethoxyflavone** is a naturally occurring flavonoid compound. Its fundamental molecular and physical characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>5</sub>	[1]
Molecular Weight	298.29 g/mol	[1]
CAS Number	70786-48-0	[1]
Appearance	Off-white to light yellow solid	[1]

## Natural Occurrence and Isolation

**5-Hydroxy-3,7-dimethoxyflavone** is primarily isolated from the rhizomes of *Kaempferia parviflora*, a plant in the Zingiberaceae family, commonly known as black ginger or Thai

ginseng.[1]

## Experimental Protocol: Isolation from *Kaempferia parviflora*

The following protocol outlines a common method for the extraction and purification of **5-Hydroxy-3,7-dimethoxyflavone** from its natural source.

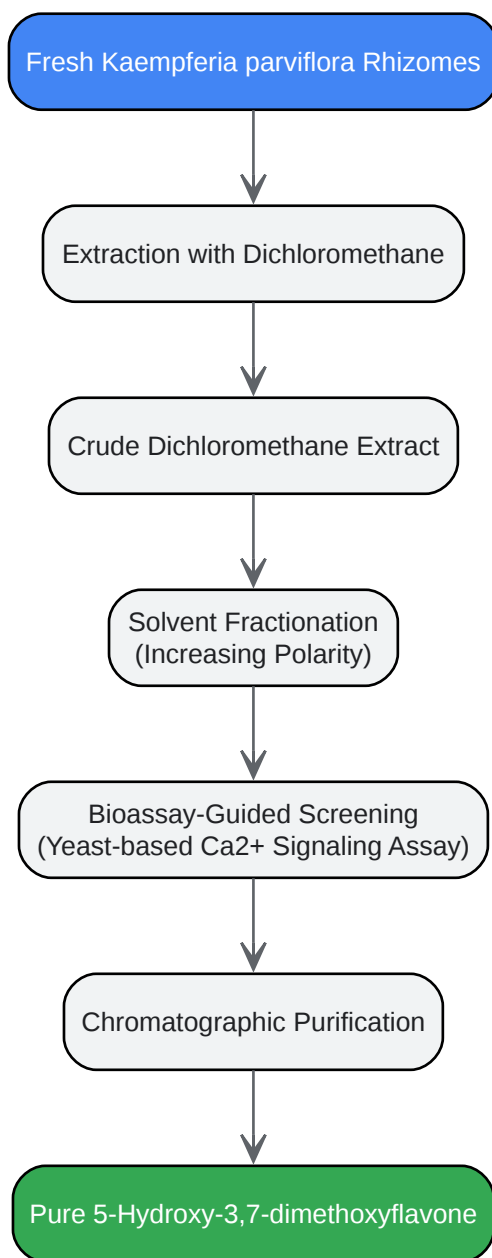
### 2.1.1. Extraction

- Fresh rhizomes of *Kaempferia parviflora* are collected and extracted with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).[2]
- The crude dichloromethane extract is obtained after the removal of the solvent.[2]

### 2.1.2. Fractionation and Purification

- The crude extract (e.g., 300.0 g) is subjected to further fractionation using solvents of increasing polarity.[2]
- Bioassay-guided fractionation is employed to isolate the active compounds. A yeast-based assay using a  $\text{Ca}^{2+}$ -sensitive *zds1* null-mutant strain (YNS17) of *Saccharomyces cerevisiae* can be utilized to screen for inhibitory activity against  $\text{Ca}^{2+}$ -mediated cell-cycle regulation.[2]
- Through this process, pure **5-Hydroxy-3,7-dimethoxyflavone** is obtained as a yellow solid. In one study, a yield of 2.09% (6.27 g) from the crude extract was reported.[2]

A generalized workflow for the isolation process is depicted in the diagram below.



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Isolation workflow from *Kaempferia parviflora*.

## Synthesis of Flavonoids

While a specific, detailed synthesis protocol for **5-Hydroxy-3,7-dimethoxyflavone** is not readily available in the provided search results, a general and widely used method for the synthesis of flavones involves the oxidative cyclization of a chalcone precursor.

## General Experimental Protocol: Flavone Synthesis

- **Chalcone Synthesis (Claisen-Schmidt Condensation):** A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH or NaOH) in an alcoholic solvent. The resulting product is a 2'-hydroxychalcone.
- **Oxidative Cyclization:** The purified 2'-hydroxychalcone is dissolved in a solvent such as dimethyl sulfoxide (DMSO). A catalyst, commonly iodine ( $I_2$ ), is added, and the mixture is heated. This step facilitates the cyclization and oxidation to form the flavone ring system.
- **Work-up and Purification:** After the reaction is complete, the mixture is poured into an aqueous solution of sodium thiosulfate ( $Na_2S_2O_3$ ) to quench the excess iodine. The precipitated flavone is collected by filtration, washed, and purified by recrystallization.

## Biological Activity and Mechanism of Action

Research indicates that **5-Hydroxy-3,7-dimethoxyflavone** modulates intracellular calcium ( $Ca^{2+}$ ) signaling pathways.

### Inhibition of $Ca^{2+}$ Signal-Mediated Cell-Cycle Regulation in Yeast

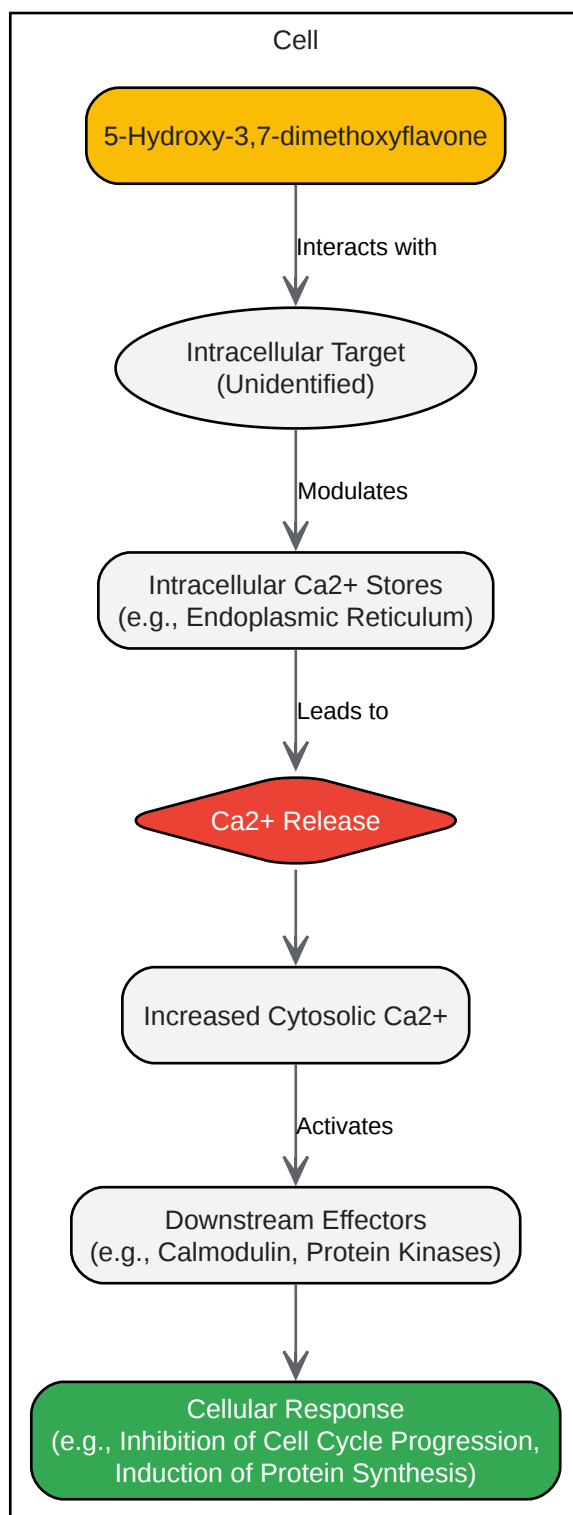
In a study utilizing a  $Ca^{2+}$ -sensitive mutant strain of *Saccharomyces cerevisiae*, **5-Hydroxy-3,7-dimethoxyflavone** was identified as a potent inhibitor of  $Ca^{2+}$ -mediated cell-cycle regulation.[2] At a concentration of 200  $\mu$ M, the compound was able to alleviate the severe growth defect, abnormal budding morphology, and G2 cell-cycle delay induced by high extracellular  $Ca^{2+}$  concentrations.[2] This suggests that the compound may interfere with the downstream effects of elevated intracellular  $Ca^{2+}$ .

### Induction of Skeletal Muscle Hypertrophy via Intracellular $Ca^{2+}$ Signaling

In murine C2C12 myotubes, 5-hydroxy-7-methoxyflavone derivatives, including **5-Hydroxy-3,7-dimethoxyflavone**, have been shown to induce skeletal muscle hypertrophy.[3] This effect is mediated by the promotion of protein synthesis, which was found to be dependent on intracellular  $Ca^{2+}$  signaling.[3] The activity was inhibited by the intracellular  $Ca^{2+}$  chelator

BAPTA-AM, indicating that the release of  $\text{Ca}^{2+}$  from intracellular stores is a critical step in the mechanism of action.<sup>[3]</sup>

The following diagram illustrates a simplified model of the proposed intracellular calcium signaling pathway affected by **5-Hydroxy-3,7-dimethoxyflavone**, leading to downstream cellular responses.



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Proposed intracellular calcium signaling modulation.

## Quantitative Biological Data

The following table summarizes the available quantitative data regarding the biological activity of **5-Hydroxy-3,7-dimethoxyflavone**.

Biological Activity	Organism/Cell Line	Concentration	Effect	Reference
Inhibition of Ca <sup>2+</sup> signal-mediated cell-cycle regulation	Saccharomyces cerevisiae ( $\Delta$ zds1 mutant)	200 $\mu$ M	Alleviation of Ca <sup>2+</sup> -induced growth defect and G2 cell-cycle delay	[2]
Induction of skeletal muscle hypertrophy	Murine C2C12 myotubes	Not specified individually	Contributes to increased myotube diameter as part of a mixture of 5-hydroxy-7-methoxyflavone derivatives	[3]

It is important to note that some studies report that **5-Hydroxy-3,7-dimethoxyflavone** has no significant toxicity to malaria parasites, fungi, and bacteria.[4]

## Conclusion

**5-Hydroxy-3,7-dimethoxyflavone** is a flavonoid with interesting biological activities related to the modulation of intracellular calcium signaling. Its natural abundance in *Kaempferia parviflora* and established isolation protocols make it an accessible compound for further research. The elucidation of its specific intracellular targets and a more detailed understanding of its mechanism of action in various cellular contexts will be crucial for exploring its full therapeutic potential. The development of a robust and high-yield synthetic route would also be beneficial for future pharmacological studies.

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